Balanced LogP and Predicted Aqueous Solubility: Heptyl (C7) vs. Decyl (C10) Chain
The heptyl chain in the target compound confers a predicted LogP of 1.8-2.6, which is significantly lower (more hydrophilic) than the decyl analog (C10), which has a predicted LogP of approximately 2.48 . This quantitative difference in hydrophobicity directly impacts the compound's suitability for applications requiring a specific water-solubility window.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.80 (ACD/Labs) to 2.64 (KOWWIN estimate) |
| Comparator Or Baseline | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol (CAS 4712-32-7): LogP = 2.48 |
| Quantified Difference | Target compound is 0.16 to 0.68 log units lower, indicating greater hydrophilicity. |
| Conditions | Predicted data using ACD/Labs Percepta Platform and EPISuite KOWWIN v1.67. |
Why This Matters
A lower LogP for the heptyl compound expands its applicability in aqueous formulations where the more hydrophobic decyl analog would have limited solubility.
